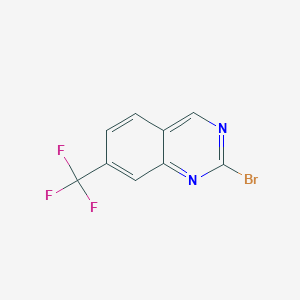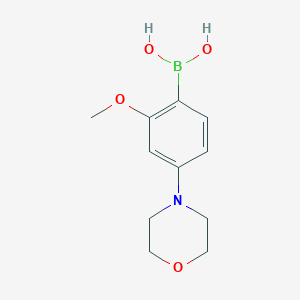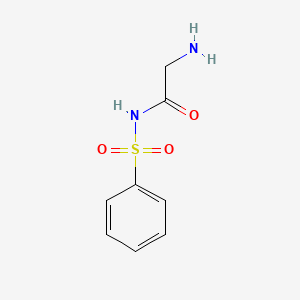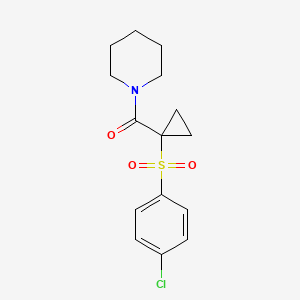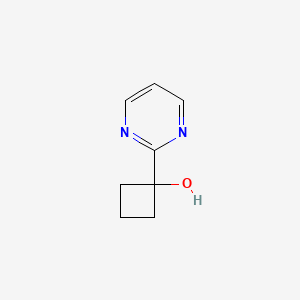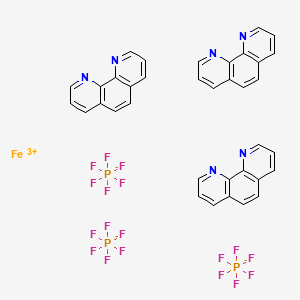
Ironiitris(1,10-phenanthroline)hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ironiitris(1,10-phenanthroline)hexafluorophosphate is a coordination compound with the chemical formula C36H24F6FeN6P It is known for its distinctive structure, where an iron(II) ion is coordinated with three 1,10-phenanthroline ligands, and the complex is stabilized by hexafluorophosphate anions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ironiitris(1,10-phenanthroline)hexafluorophosphate typically involves the reaction of iron(II) salts with 1,10-phenanthroline in the presence of hexafluorophosphate ions. A common method includes dissolving iron(II) sulfate in water, followed by the addition of 1,10-phenanthroline. The mixture is then treated with ammonium hexafluorophosphate to precipitate the desired complex. The reaction is usually carried out at room temperature and requires continuous stirring for optimal results .
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis can be scaled up by maintaining the stoichiometric ratios and reaction conditions used in laboratory preparations. The process involves careful control of temperature, pH, and reaction time to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Ironiitris(1,10-phenanthroline)hexafluorophosphate undergoes various chemical reactions, including:
Oxidation and Reduction: The iron(II) center can be oxidized to iron(III) or reduced to iron(I) under appropriate conditions.
Substitution: The 1,10-phenanthroline ligands can be substituted with other ligands, altering the properties of the complex.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands like bipyridine or terpyridine under controlled conditions.
Major Products Formed
Oxidation: Iron(III) complexes with altered electronic properties.
Reduction: Iron(I) complexes with different coordination environments.
Substitution: New coordination complexes with modified ligands and properties.
Aplicaciones Científicas De Investigación
Ironiitris(1,10-phenanthroline)hexafluorophosphate has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator and in studies of electron transfer processes.
Biology: Investigated for its potential as a DNA intercalator and its interactions with biomolecules.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent.
Industry: Utilized in the development of sensors and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of Ironiitris(1,10-phenanthroline)hexafluorophosphate involves its ability to undergo redox reactions and interact with various molecular targets. The iron(II) center can participate in electron transfer processes, while the 1,10-phenanthroline ligands can intercalate with DNA, disrupting its structure and function.
Comparación Con Compuestos Similares
Similar Compounds
- Tris(1,10-phenanthroline)iron(II) chloride
- Tris(1,10-phenanthroline)iron(II) sulfate
- Tris(1,10-phenanthroline)iron(II) nitrate
Uniqueness
Ironiitris(1,10-phenanthroline)hexafluorophosphate is unique due to the presence of hexafluorophosphate anions, which provide enhanced stability and solubility compared to other similar compounds. This makes it particularly useful in various applications where stability and solubility are critical factors .
Propiedades
Fórmula molecular |
C36H24F18FeN6P3 |
|---|---|
Peso molecular |
1031.4 g/mol |
Nombre IUPAC |
iron(3+);1,10-phenanthroline;trihexafluorophosphate |
InChI |
InChI=1S/3C12H8N2.3F6P.Fe/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-7(2,3,4,5)6;/h3*1-8H;;;;/q;;;3*-1;+3 |
Clave InChI |
UPQCDRPLGCZCTN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Fe+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


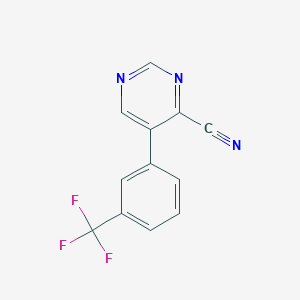
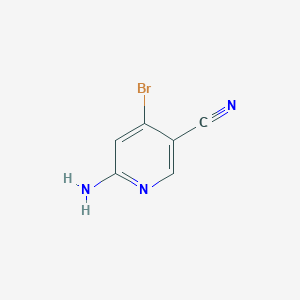
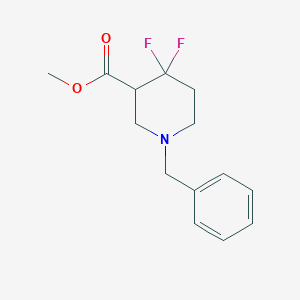
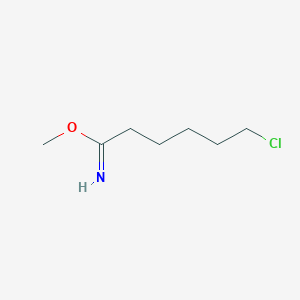
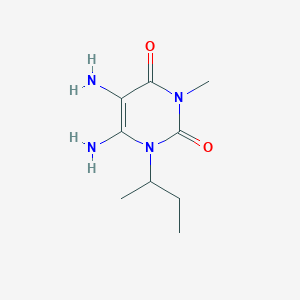
![4-Chloro-8-methoxyimidazo[1,5-a]quinoxaline](/img/structure/B13116080.png)
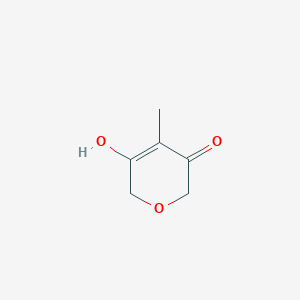
![2-Chloro-4-phenyl-6-(6-phenyldibenzo[b,d]furan-4-yl)-1,3,5-triazine](/img/structure/B13116084.png)
